1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine
Description
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H21N/c1-10(2)9-4-6-11(10,7-5-9)8-12-3/h9,12H,4-8H2,1-3H3 |
InChI Key |
GRUXZZLZJDSZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)CNC)C |
Origin of Product |
United States |
Preparation Methods
Route A: Halogenation Followed by Nucleophilic Substitution
Step 1: Halogenation of Apocamphane
- The 1-position of apocamphane is selectively halogenated (commonly brominated or chlorinated) to form 1-halogenated-7,7-dimethylbicyclo[2.2.1]heptane.
- Typical reagents: N-bromosuccinimide (NBS) under radical conditions or phosphorus tribromide (PBr3).
- Reaction conditions: Controlled temperature (0–25 °C), inert atmosphere to avoid side reactions.
Step 2: Nucleophilic Substitution with Methylamine
- The halogenated intermediate undergoes nucleophilic substitution with methylamine (CH3NH2) to yield 1-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methanamine.
- Reaction conditions: Excess methylamine in a polar aprotic solvent (e.g., DMF or DMSO), moderate heating (50–80 °C).
- The primary amine product is then methylated at the nitrogen to form the N-methyl derivative, or alternatively, methylamine itself can be used to introduce the N-methyl group directly.
Step 3: N-Methylation (if required)
- If the initial substitution yields the primary amine, N-methylation can be performed using formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
Route B: Reductive Amination of 1-Formyl Derivative
Step 1: Oxidation to 1-Formyl-7,7-dimethylbicyclo[2.2.1]heptane
- The 1-position is oxidized to an aldehyde group.
- Reagents: Selenium dioxide (SeO2) or chromium-based oxidants.
- Conditions: Mild oxidation to avoid overoxidation.
Step 2: Reductive Amination with Methylamine
- The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- This step forms the secondary amine directly, 1-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine.
- Conditions: Mild acidic pH (pH 5-6), room temperature to 40 °C.
Route C: Direct Amination via Metal-Catalyzed C–H Activation
- Recent advances in C–H activation allow direct amination of unactivated C–H bonds.
- Catalysts: Transition metals such as palladium or copper complexes.
- Amination reagents: Methylamine or methylamine equivalents.
- This method is less common for this compound but represents a modern synthetic approach.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The halogenation-substitution route is the most commonly reported and industrially feasible method due to the availability of reagents and straightforward purification.
- Reductive amination offers higher selectivity and fewer steps but requires careful control of reaction conditions to avoid over-reduction or side products.
- The bicyclic structure of apocamphane provides steric hindrance, which can affect reaction rates and selectivity; thus, reaction optimization is critical.
- The hydrochloride salt form of the compound (CAS 54190-11-3) is often isolated for improved stability and handling.
- No large-scale industrial synthesis details are publicly available, but laboratory-scale syntheses have been reported in patent literature and chemical supplier data.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and related bicyclo[2.2.1]heptane derivatives:
Key Observations:
- In contrast, the methanesulfonyl chloride group in is highly reactive, making it a versatile scaffold for further derivatization .
- Steric Effects : The 7,7-dimethyl substituents in the target compound and its analogs contribute to steric hindrance, which may improve metabolic stability by shielding reactive sites .
- Stereochemistry : The (1S,2R,4S) configuration in ’s compound demonstrates how stereochemical variations can influence biological activity or catalytic properties .
Spectroscopic and Crystallographic Insights
- NMR Trends : The target compound’s N-methylamine group is expected to show upfield shifts (~2.3–3.0 ppm for N–CH₃), similar to N-methyl groups in (δH 2.23 ppm) . Brominated analogs exhibit distinct deshielding effects (δH 3.34 ppm for CH₂Br) .
Biological Activity
The compound 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H19N
- Molecular Weight : 179.29 g/mol
- InChIKey : [Placeholder for actual InChIKey]
- SMILES : CC1(C)C2CCC1C2NC(C)C
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Neuroactivity : Preliminary studies suggest potential effects on neurotransmitter systems, particularly in modulating dopamine and norepinephrine levels.
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, potentially useful in treating conditions like arthritis.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
Study 1: Neuropharmacological Effects
A study conducted on rodent models evaluated the neuropharmacological effects of this compound. The results showed:
- Increased locomotor activity at lower doses.
- Anxiolytic-like effects in behavioral tests.
Study 2: Anti-inflammatory Activity
Another research paper focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The findings indicated:
- A significant reduction in paw swelling compared to control groups.
- Histological analysis showed decreased infiltration of inflammatory cells.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroactivity | Increased locomotion | [Source 1] |
| Anxiolytic effects | Reduced anxiety-like behavior | [Source 2] |
| Anti-inflammatory | Reduced edema | [Source 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
